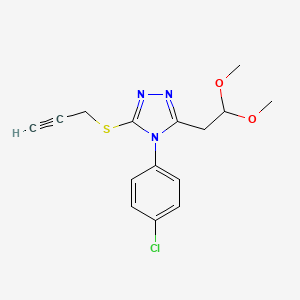

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-chlorophenyl group, position 3 with a 2,2-dimethoxyethyl group, and position 5 with a 2-propynylsulfanyl (propargylthio) moiety. The 4-chlorophenyl group is a common pharmacophore in bioactive triazoles, contributing to lipophilicity and receptor interactions . The propargylthio group at position 5 offers a reactive alkyne terminus, which may participate in click chemistry or influence redox properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-prop-2-ynylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c1-4-9-22-15-18-17-13(10-14(20-2)21-3)19(15)12-7-5-11(16)6-8-12/h1,5-8,14H,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTNQDQPHQPVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC#C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.

Introduction of Substituents: The chlorophenyl group can be introduced via nucleophilic substitution reactions, while the dimethoxyethyl and propynylsulfanyl groups can be added through alkylation reactions using corresponding alkyl halides or sulfides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propynylsulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Sulfoxides and Sulfones: From oxidation of the propynylsulfanyl group.

Hydrogenated Derivatives: From reduction reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Compounds with a triazole scaffold have been widely studied for their antimicrobial properties. The specific structure of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole suggests potential efficacy against various bacterial strains due to its ability to interact with microbial enzymes and cell membranes.

-

Antifungal Properties

- Triazoles are well-known antifungal agents. The compound's structural features may allow it to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism could make it effective against common fungal pathogens.

-

Anticancer Potential

- The unique substituents on the triazole ring may enhance its ability to target cancer cells selectively. Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and angiogenesis.

Agrochemical Applications

-

Fungicides

- Given its antifungal properties, this compound could be developed as a fungicide in agriculture. Its effectiveness against plant pathogens would be valuable for crop protection and yield enhancement.

-

Plant Growth Regulators

- The compound's ability to modulate plant growth processes could lead to applications as a growth regulator, improving crop resilience and productivity under stress conditions.

Case Studies

- Synthesis and Biological Evaluation

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole exerts its effects depends on its application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

3-(4-Methylphenyl) vs. 3-(2,2-Dimethoxyethyl)

The compound 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (C23H17ClF3N3S) replaces the dimethoxyethyl group with a 4-methylphenyl moiety . This substitution increases hydrophobicity (logP ~5.2 vs. ~3.8 for the target compound) and reduces solubility in aqueous media. The trifluoromethyl-benzylsulfanyl group at position 5 introduces strong electron-withdrawing effects, contrasting with the propargylthio’s mixed electronic profile.

3-(4-Pyridyl) Derivatives

In 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoles, the pyridyl group enhances hydrogen-bonding capacity and basicity (pKa ~4.5–6.0) compared to the neutral dimethoxyethyl group . This improves interactions with biological targets like enzymes but may reduce metabolic stability due to susceptibility to oxidation.

Substituent Variations at Position 5

5-Mercapto vs. 5-Propargylthio

The simpler analog 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (C8H6ClN3S, MW 211.67) features a free thiol (-SH) group . The thiol’s acidity (pKa ~8–10) also contrasts with the propargylthio’s neutral behavior.

5-Benzothiazole and Thiophene Derivatives

In 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]-thiazole (C23H16ClN5OS2), the benzothiazole moiety introduces π-stacking and planar rigidity, enhancing affinity for hydrophobic enzyme pockets . The propargylthio group’s linear geometry may instead favor interactions with shallow binding sites.

Pharmacological and Physicochemical Comparisons

Antioxidant Activity

Triazoles with pyridinyl and arylmethyleneamino groups (e.g., 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives) exhibit radical scavenging activities comparable to BHA/BHT (IC50 ~20–50 μM in DPPH assays) . The target compound’s dimethoxyethyl group may enhance electron donation, improving antioxidant capacity, while the propargylthio’s alkyne could quench radicals via hydrogen abstraction.

COX-2 Inhibition

The COX-2 inhibitor 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (IC50 = 4.26 μM) relies on chalcogen bonds and π-π interactions for selectivity . The target compound’s propargylthio group may form weaker chalcogen bonds but could improve membrane permeability due to reduced steric bulk.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. For example, a study indicated that triazole derivatives exhibit moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 20 |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of triazole compounds. The compound was found to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | Inhibition of TNF-α (IC50 µM) | Inhibition of IL-6 (IC50 µM) |

|---|---|---|

| This compound | 5.0 | 6.0 |

Anticancer Potential

The anticancer activity of triazoles has also been a focus of research. Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, the compound demonstrated cytotoxic effects against human cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7). The results showed that the compound significantly reduced cell viability at concentrations above 10 µM.

The biological activities of triazole compounds are often attributed to their ability to interfere with cellular processes:

- Antimicrobial Action: Inhibition of cell wall synthesis or disruption of membrane integrity.

- Anti-inflammatory Action: Modulation of cytokine production and inhibition of inflammatory pathways.

- Anticancer Action: Induction of apoptosis and inhibition of tumor growth through various signaling pathways.

Q & A

Basic: What are the optimized synthetic routes for this triazole derivative, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Hydrazide Cyclization : Reacting 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide under reflux (5 hours) yields triazole derivatives with ~57% yield after column purification (cyclohexane-ethyl acetate eluent) .

- Thiol-Alkyne Coupling : Introducing the 2-propynylsulfanyl group may require base-mediated nucleophilic substitution, as seen in analogous S-alkyl triazole-thiol syntheses using propargyl bromide .

Key Variables : - Solvent : Polar aprotic solvents (e.g., DMSO, DMA) enhance reaction rates .

- Catalysis : Glacial acetic acid accelerates Schiff base formation in intermediate steps .

Yield Optimization : Slow crystallization (e.g., ethyl acetate evaporation over 15 days) improves purity .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Resolves substituent-specific shifts:

- LC-MS : Validates molecular ion peaks (e.g., [M+H]+) and detects intermediates .

- X-ray Crystallography : Resolves supramolecular interactions (e.g., weak hydrogen/chalcogen bonds in COX-2 inhibitor analogs) .

- Elemental Analysis : Confirms C, H, N, S content with <0.4% deviation for purity .

Advanced: How can molecular docking and ADME studies predict biological activity?

Methodological Answer:

- Docking Workflow :

- ADME Profiling :

Advanced: How do substituent variations (e.g., propynylsulfanyl vs. benzylthio) affect bioactivity?

Methodological Answer:

- Antimicrobial Activity :

- Antioxidant Activity :

- Structural Insights :

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

- Case Study : COX-2 inhibition discrepancies (IC50: 0.5–5 µM across studies) arise from:

- Validation :

Advanced: What computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

- DFT Workflow :

- Reactivity Trends :

- Propynylsulfanyl groups lower LUMO energy (-1.8 eV), enhancing electrophilic substitution at the triazole ring .

Basic: How are antioxidant activities evaluated methodologically?

Methodological Answer:

- DPPH Assay :

- FRAP Assay :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.